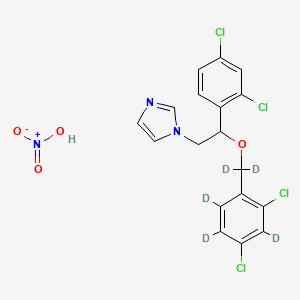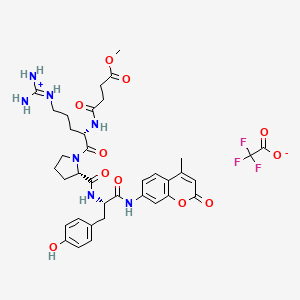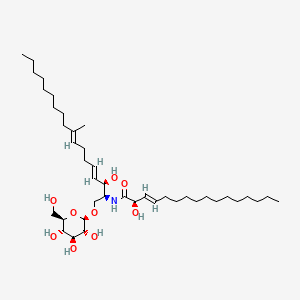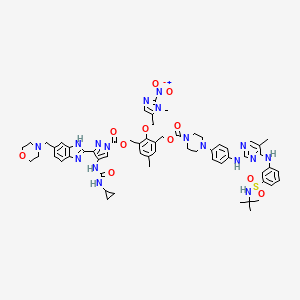
Hat-sil-TG-1&AT
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hat-sil-TG-1&AT is a hypoxia-activated prodrug that functions as a Janus tyrosine kinase (JAK) inhibitor. It demonstrates significant antitumor effects by inhibiting JAK-STAT signaling within tumor tissues. This compound also suppresses the proliferation of HEL cells and downregulates phosphorylated STAT3/5 in hypoxic conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hat-sil-TG-1&AT involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized to achieve high purity and efficacy .
Industrial Production Methods
Industrial production of Hat-sil-TG-1&AT involves large-scale synthesis under controlled conditions to ensure consistency and quality. The production process includes stringent quality control measures to maintain the compound’s stability and activity. The exact industrial methods are proprietary and not publicly available .
化学反応の分析
Types of Reactions
Hat-sil-TG-1&AT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: It can also undergo reduction reactions.
Substitution: Hat-sil-TG-1&AT can participate in substitution reactions, particularly in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions involving Hat-sil-TG-1&AT include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .
Major Products Formed
The major products formed from the reactions of Hat-sil-TG-1&AT depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
科学的研究の応用
Hat-sil-TG-1&AT has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study JAK-STAT signaling pathways and their inhibition.
Biology: Employed in research on cell proliferation and apoptosis, particularly in hypoxic conditions.
Medicine: Investigated for its potential therapeutic effects in cancer treatment due to its antitumor properties.
Industry: Utilized in the development of new drugs and therapeutic agents targeting JAK-STAT signaling .
作用機序
Hat-sil-TG-1&AT exerts its effects by inhibiting the JAK-STAT signaling pathway. It is a hypoxia-activated prodrug that becomes active under low oxygen conditions. The compound targets Janus tyrosine kinase (JAK) and inhibits its activity, leading to the downregulation of phosphorylated STAT3/5. This inhibition results in the suppression of cell proliferation and induction of apoptosis in tumor cells .
類似化合物との比較
Hat-sil-TG-1&AT is unique compared to other JAK inhibitors due to its hypoxia-activated mechanism. Similar compounds include:
Ruxolitinib: A JAK1/2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Tofacitinib: A JAK3 inhibitor used for rheumatoid arthritis.
Baricitinib: A JAK1/2 inhibitor used for rheumatoid arthritis.
Hat-sil-TG-1&AT stands out due to its selective activation under hypoxic conditions, making it particularly effective in targeting tumor tissues with low oxygen levels .
特性
分子式 |
C60H69N17O11S |
|---|---|
分子量 |
1236.4 g/mol |
IUPAC名 |
[3-[[4-(cyclopropylcarbamoylamino)-3-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]pyrazole-1-carbonyl]oxymethyl]-5-methyl-2-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phenyl]methyl 4-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C60H69N17O11S/c1-37-26-40(34-87-58(79)75-20-18-74(19-21-75)45-15-13-42(14-16-45)64-55-61-30-38(2)53(69-55)63-44-8-7-9-47(29-44)89(83,84)71-60(3,4)5)52(86-36-46-31-62-57(72(46)6)77(81)82)41(27-37)35-88-59(80)76-33-50(68-56(78)65-43-11-12-43)51(70-76)54-66-48-17-10-39(28-49(48)67-54)32-73-22-24-85-25-23-73/h7-10,13-17,26-31,33,43,71H,11-12,18-25,32,34-36H2,1-6H3,(H,66,67)(H2,65,68,78)(H2,61,63,64,69) |
InChIキー |
ZCLBRBJNHZVQCZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)COC(=O)N2CCN(CC2)C3=CC=C(C=C3)NC4=NC=C(C(=N4)NC5=CC(=CC=C5)S(=O)(=O)NC(C)(C)C)C)OCC6=CN=C(N6C)[N+](=O)[O-])COC(=O)N7C=C(C(=N7)C8=NC9=C(N8)C=C(C=C9)CN1CCOCC1)NC(=O)NC1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


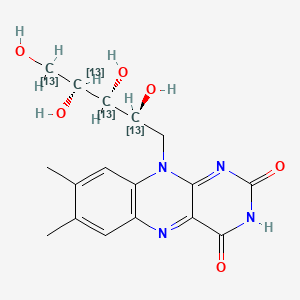
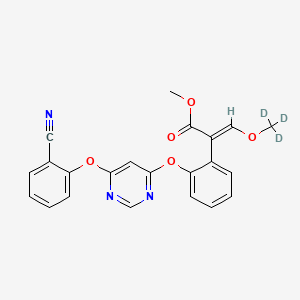
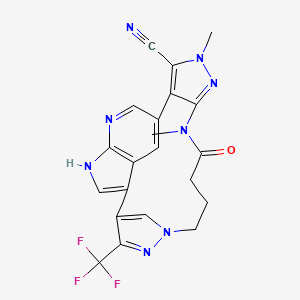
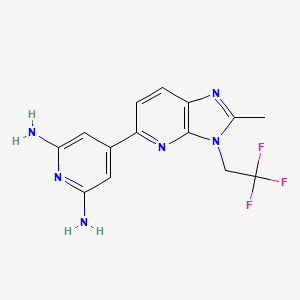
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B12410718.png)
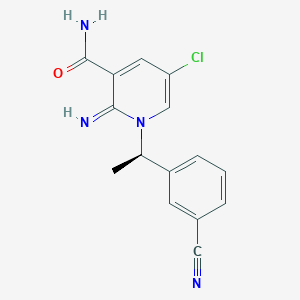
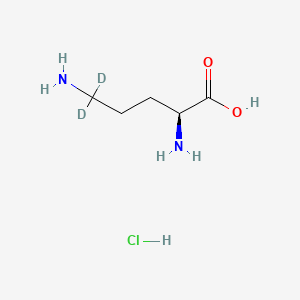
![3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea](/img/structure/B12410768.png)
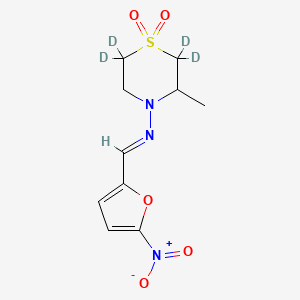
![3,6-Dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12410776.png)
